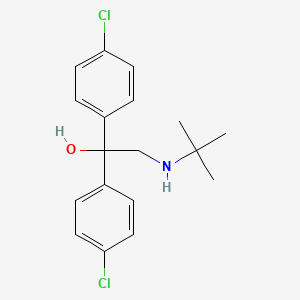
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol, also known as ABD compound, is a potent and selective antagonist of the human histamine H1 receptor. It has been extensively studied for its potential use in treating various allergic conditions, including allergic rhinitis and urticaria.
Wirkmechanismus
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound acts as a selective antagonist of the human histamine H1 receptor. It competes with histamine for binding to the receptor, thereby blocking the effects of histamine. This results in a reduction in the symptoms of allergic conditions, such as itching, sneezing, and nasal congestion.
Biochemical and Physiological Effects:
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has been shown to be safe and well-tolerated in clinical trials. It has a rapid onset of action and a long duration of action, making it an attractive option for the treatment of allergic conditions. 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound does not cross the blood-brain barrier, which reduces the risk of central nervous system side effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has several advantages for lab experiments. It is readily available and easy to synthesize. It has a well-defined mechanism of action, which makes it a useful tool for studying the histamine H1 receptor. However, 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has some limitations for lab experiments. It is not selective for the human histamine H1 receptor and may interact with other receptors. It also has a relatively low affinity for the histamine H1 receptor, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound. One area of research is the development of more selective and potent histamine H1 receptor antagonists. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound. This will help to optimize the dosing regimen and improve the effectiveness of the compound. Additionally, there is a need for further studies to determine the safety and efficacy of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound in treating other allergic conditions, such as asthma and atopic dermatitis.
Synthesemethoden
The synthesis of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound involves the reaction of 4-chlorobenzhydrol with tert-butylamine in the presence of a catalytic amount of trifluoroacetic acid. The reaction proceeds smoothly to give the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has been extensively studied for its potential use in treating various allergic conditions. It has been shown to be effective in reducing the symptoms of allergic rhinitis and urticaria in clinical trials. 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has also been studied for its potential use in treating other allergic conditions, such as asthma and atopic dermatitis.
Eigenschaften
IUPAC Name |
2-(tert-butylamino)-1,1-bis(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-17(2,3)21-12-18(22,13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,21-22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBGRPXIQXRPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid](/img/structure/B2457449.png)
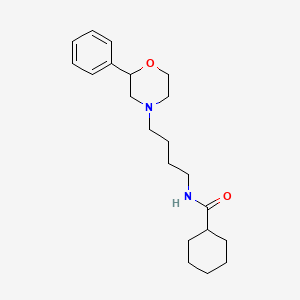

![5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2457454.png)
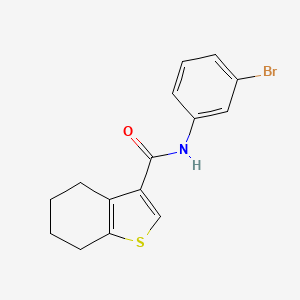
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2457459.png)
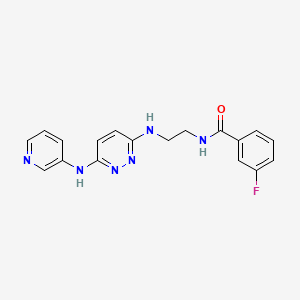
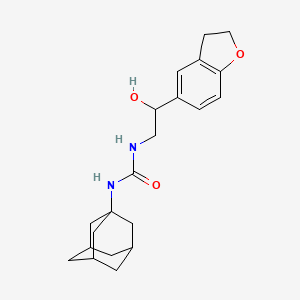
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)
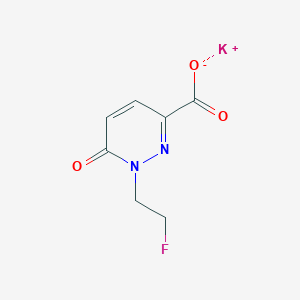
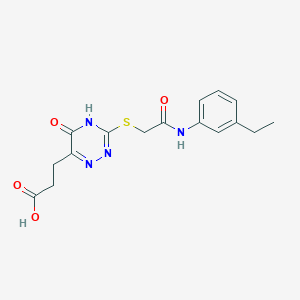
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)